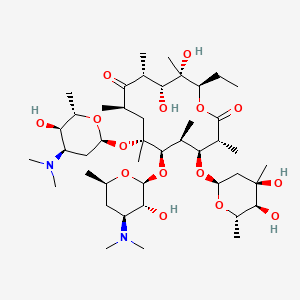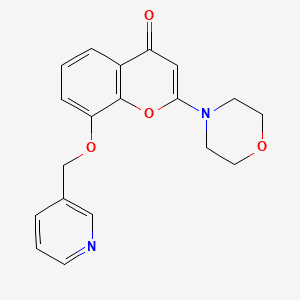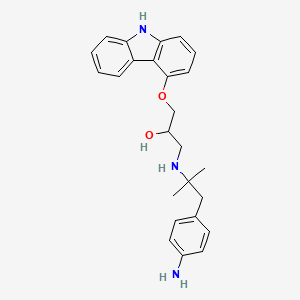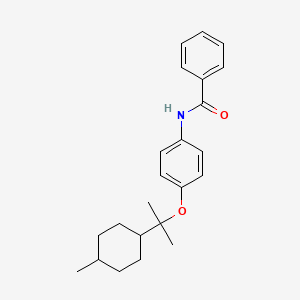
Megalomicin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Megalomicin A is a therapeutically diverse compound with antiparasitic, antiviral, and antibacterial properties. It is produced by the actinomycete Micromonospora megalomicea and is structurally related to the well-known macrolide antibiotic erythromycin. The key difference lies in the addition of a unique deoxyamino sugar, megosamine, to the C-6 hydroxyl group of erythromycin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Megalomicin A is synthesized through a series of biosynthetic steps involving the transformation of erythromycin. The biosynthetic gene cluster responsible for this compound production has been identified and includes the modular polyketide synthase and the complete pathway for megosamine biosynthesis . The transformation involves the addition of megosamine to erythromycin C or erythromycin D, catalyzed by the sugar transferase MegDI and the helper protein MegDVI .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Micromonospora megalomicea under controlled conditions. The process includes the optimization of growth media, temperature, pH, and aeration to maximize yield. The compound is then extracted and purified using standard chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Megalomicin A undergoes various chemical reactions, including glycosylation, hydroxylation, and esterification. The glycosylation step involves the addition of megosamine to the macrolide core, while hydroxylation and esterification modify the sugar moieties .
Common Reagents and Conditions:
Glycosylation: Catalyzed by MegDI and MegDVI in the presence of erythromycin C or D.
Hydroxylation: Involves the enzyme MegK, which hydroxylates erythromycin C to form this compound.
Major Products: The major product of these reactions is this compound, which retains the macrolide core of erythromycin but with additional sugar modifications that enhance its biological activity .
Scientific Research Applications
Mechanism of Action
Megalomicin A exerts its effects by inhibiting protein synthesis in bacteria through selective binding to the bacterial 50S ribosomal RNA, similar to erythromycin . Additionally, it affects protein trafficking in eukaryotic cells by inhibiting vesicular transport between the medial and trans Golgi, leading to undersialylation of proteins .
Comparison with Similar Compounds
Erythromycin: A macrolide antibiotic with a similar macrolactone ring but lacking the megosamine sugar.
Azithromycin: Another macrolide with a broader spectrum of activity but different sugar modifications.
Clarithromycin: Similar to erythromycin but with a methyl group modification that enhances its stability and activity.
Megalomicin A’s unique structure and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
28022-11-9 |
|---|---|
Molecular Formula |
C44H80N2O15 |
Molecular Weight |
877.1 g/mol |
IUPAC Name |
4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C44H80N2O15/c1-16-30-44(11,54)37(50)23(4)33(47)21(2)19-43(10,61-31-18-29(46(14)15)34(48)26(7)56-31)39(60-41-35(49)28(45(12)13)17-22(3)55-41)24(5)36(25(6)40(52)58-30)59-32-20-42(9,53)38(51)27(8)57-32/h21-32,34-39,41,48-51,53-54H,16-20H2,1-15H3 |
InChI Key |
LRWRQTMTYVZKQW-UHFFFAOYSA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O[C@H]4C[C@H]([C@H]([C@@H](O4)C)O)N(C)C)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |
Synonyms |
megalomicin A megalomicin A diphosphate dipotassium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















